1-Bromo-4-chloro-5-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-5-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-5-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methoxy-5-methylphenol. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The use of continuous flow reactors and advanced separation techniques ensures efficient production and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-5-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.
Scientific Research Applications
1-Bromo-4-chloro-5-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-methoxy-2-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The presence of electron-withdrawing groups (bromine and chlorine) and electron-donating groups (methoxy and methyl) influences its reactivity and interaction with different pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-methoxy-5-methylbenzene: Similar structure but different positions of substituents.
1-Bromo-5-chloro-4-methoxy-2-methylbenzene: Another isomer with different substituent positions.
4-Bromo-2-methylaniline: Contains a bromine and methyl group but with an amino group instead of methoxy and chlorine
Uniqueness
1-Bromo-4-chloro-5-methoxy-2-methylbenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields .
Properties
IUPAC Name |
1-bromo-4-chloro-5-methoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGGESGQDCTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.